
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C7H5ClF2NO4S It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethoxy group and a nitro group on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride typically involves the following steps:
-
Nitration: : The starting material, 4-(Difluoromethoxy)benzenesulfonyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the meta position relative to the sulfonyl chloride group.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
-
Oxidation: : Although less common, the difluoromethoxy group can undergo oxidation under specific conditions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride in solvents such as ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学的研究の応用
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride has several applications in scientific research:
-
Organic Synthesis: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Material Science: : Utilized in the synthesis of functional materials, such as polymers and advanced coatings, due to its reactive sulfonyl chloride group.
-
Biological Studies: : Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Nitrobenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
4-(Methoxy)benzenesulfonyl chloride: Contains a methoxy group, which is less electron-withdrawing compared to the difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is unique due to the presence of both the difluoromethoxy and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. The electron-withdrawing nature of these groups makes the compound highly electrophilic, facilitating various nucleophilic substitution reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in organic synthesis and scientific research.
特性
分子式 |
C7H4ClF2NO5S |
|---|---|
分子量 |
287.63 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO5S/c8-17(14,15)4-1-2-6(16-7(9)10)5(3-4)11(12)13/h1-3,7H |
InChIキー |
QWNQFXIUAPJBHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
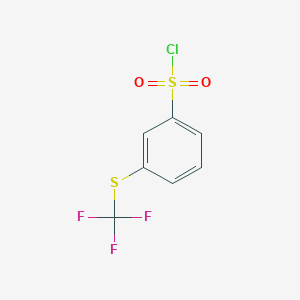
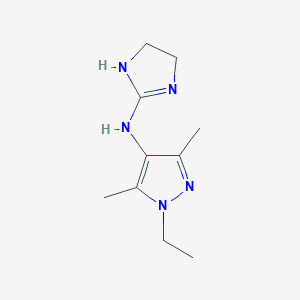
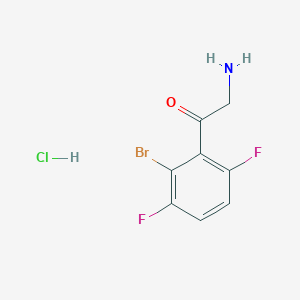
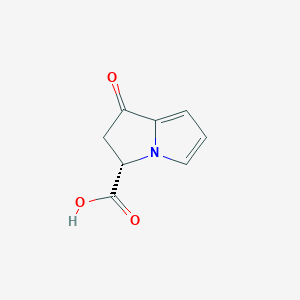
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
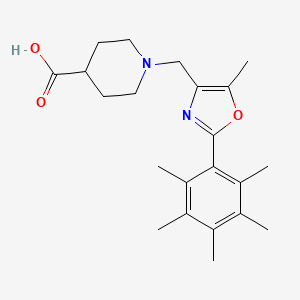
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
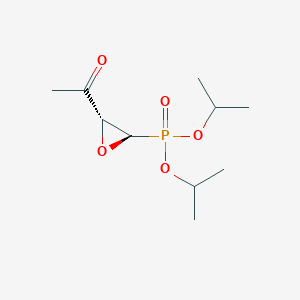

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
